molecular formula C13H11N3O B1208681 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one CAS No. 43064-15-9

3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one

Cat. No.: B1208681
CAS No.: 43064-15-9
M. Wt: 225.25 g/mol
InChI Key: KLAZTVZJRMKRLN-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyridopyrazines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable diketone or aldehyde, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The choice of raw materials and reaction parameters is crucial to achieving efficient production at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Properties

IUPAC Name

3-phenyl-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-12(9-4-2-1-3-5-9)15-11-8-14-7-6-10(11)16-13/h1-8,12,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAZTVZJRMKRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=C(N2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962875
Record name 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43064-15-9
Record name 3,4-Dihydro-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43064-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-c)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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